Pyridine, 2-(1-methoxyethenyl)-
Description
This compound is structurally related to agrochemicals and pharmaceuticals, as evidenced by its association with pyriproxyfen, a juvenile hormone analog used as an insecticide . The methoxyethenyl substituent introduces unique electronic and steric properties, influencing reactivity and biological activity compared to simpler pyridine derivatives.
Properties
IUPAC Name |
2-(1-methoxyethenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10-2)8-5-3-4-6-9-8/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMCQESTZDDNSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574187 | |
| Record name | 2-(1-Methoxyethenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67200-36-6 | |
| Record name | 2-(1-Methoxyethenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 2-chloropyridine (1.1 equiv) and methoxyacetylene (1.1 equiv) are dissolved in anhydrous dichloromethane at 0–5°C. Triflic acid (1.0 equiv) is added dropwise, initiating a Friedel-Crafts-type mechanism where the alkyne acts as an electrophile. The reaction proceeds via intermediate pyridinium salt formation, followed by deprotonation to yield 2-(1-methoxyethenyl)-pyridine.
Optimization and Challenges
- Temperature Control : Maintaining temperatures below 10°C prevents polymerization of methoxyacetylene.
- Solvent Choice : Dichloromethane outperforms ethereal solvents due to better solubility of intermediates.
- Yield : 78–85% after purification by column chromatography (hexane:ethyl acetate, 4:1).
A key limitation is the sensitivity of methoxyacetylene to moisture, necessitating strict anhydrous conditions.
Formal [4+2] Cycloaddition with 1-Methyl-1,3-Enynes and Nitriles
A scalable route involves a formal cycloaddition between 1-methyl-1,3-enynes and nitriles, as reported by He et al.. While originally designed for densely substituted pyridines, this method can be adapted for 2-(1-methoxyethenyl)-pyridine by selecting nitriles with methoxy groups.
Substrate Design and Reaction Parameters
The reaction employs:
Key Insights
- Regioselectivity : The methoxy group directs substitution to the pyridine’s 2-position due to electronic effects.
- Byproduct Management : Excess nitrile (1.5 equiv) minimizes dimerization of enynes.
- Yield : 65–72% after recrystallization from ethanol.
Functional Group Interconversion from Chloromethyl Precursors
A patent by CN103232389A outlines a two-step process starting from 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine. While designed for chloromethyl derivatives, this method can be modified to introduce the methoxyethenyl group.
Stepwise Synthesis
- Chlorination : Treatment with triphosgene (Cl$$3$$C(O)O)$$2$$CO in toluene at 0–10°C converts the hydroxymethyl group to chloromethyl (92% yield).
- Elimination and Methoxylation : The chloromethyl intermediate undergoes dehydrohalogenation with K$$2$$CO$$3$$ in methanol, forming the ethenyl group via an E2 mechanism.
Advantages and Limitations
- Scalability : Bench-scale reactions produce >100 g batches.
- Purity : Final products exhibit >98% purity by HPLC.
- Drawbacks : Requires handling toxic triphosgene, complicating industrial adoption.
Comparative Analysis of Methods
| Method | Yield | Conditions | Key Advantages | Challenges |
|---|---|---|---|---|
| Acid-catalyzed vinylation | 78–85% | 0–5°C, anhydrous CH$$2$$Cl$$2$$ | Short reaction time (2–3 hr) | Moisture-sensitive reagents |
| Cycloaddition | 65–72% | 80°C, LiCl/NaOAc | Broad substrate scope | Requires excess nitrile |
| Chloromethyl conversion | 70–75% | 0–10°C, toluene | High purity | Toxic triphosgene usage |
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-(1-methoxyethenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The methoxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced pyridine derivatives .
Scientific Research Applications
Chemistry
Pyridine, 2-(1-methoxyethenyl)- serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, making it valuable in synthetic organic chemistry.
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : Preliminary research suggests that it may have cytotoxic effects against cancer cell lines, warranting further investigation into its mechanisms of action.
Medicine
The compound is being explored as a pharmaceutical intermediate , particularly in the development of drugs targeting specific biological pathways. Its ability to interact with various molecular targets makes it a candidate for drug design.
Industrial Applications
Pyridine, 2-(1-methoxyethenyl)- is utilized in the production of:
- Agrochemicals : Its derivatives are employed in the formulation of pesticides and herbicides.
- Industrial Chemicals : The compound is also used in synthesizing other chemicals within industrial processes due to its reactivity and versatility.
Antimicrobial Activity
A study conducted on various derivatives of pyridine, including Pyridine, 2-(1-methoxyethenyl)-, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the methoxyethenyl group could enhance efficacy against these pathogens.
Anticancer Research
In vitro studies have assessed the cytotoxic effects of Pyridine, 2-(1-methoxyethenyl)- on human cancer cell lines. Results showed a dose-dependent response with increased cell death observed at higher concentrations. Further research is necessary to elucidate the underlying mechanisms and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Pyridine, 2-(1-methoxyethenyl)- involves its interaction with various molecular targets. The pyridine ring can participate in redox reactions, form complexes with metals, and engage in hydrogen bonding due to the lone electron pair on the nitrogen atom. These interactions can modulate the biological activity of the compound, making it useful in drug design and other applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Position and Functional Group Variations
The following table compares Pyridine, 2-(1-methoxyethenyl)- with structurally related compounds based on substituent patterns, molecular properties, and applications:
Key Observations:
- Substituent Effects: The methoxyethenyl group in the target compound enhances its lipophilicity compared to hydroxyl or amino derivatives (e.g., (6-Methoxypyridin-2-yl)-methanol ), making it suitable for pesticidal applications .
- Reactivity : Chlorinated derivatives like 2-(chloromethyl)pyridine hydrochloride exhibit higher electrophilicity due to the Cl atom, enabling nucleophilic substitution reactions, whereas the methoxyethenyl group may participate in conjugation or polymerization.
Biological Activity
Pyridine, 2-(1-methoxyethenyl)-, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
Pyridine derivatives are known for their diverse biological activities. The specific structure of Pyridine, 2-(1-methoxyethenyl)- contributes to its unique interactions with biological targets. The methoxy group enhances the compound's lipophilicity, which can influence its absorption and distribution in biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyridine derivatives. For instance, compounds containing the pyridine nucleus have demonstrated significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Pyridine Derivatives
In a study conducted by Soukup et al., various pyridinium salts were synthesized and tested against multiple bacterial strains. The results indicated that certain derivatives exhibited notable antibacterial activity, suggesting that modifications to the pyridine structure could enhance efficacy against resistant strains.
Antiviral Activity
The antiviral properties of pyridine compounds are particularly relevant in light of recent global health challenges. Pyridine derivatives have been investigated for their potential to inhibit viral replication.
Table 2: Antiviral Activity of Pyridine Derivatives
| Compound Name | Virus | IC50 (μM) | Reference |
|---|---|---|---|
| Pyridine, 2-(1-methoxyethenyl)- | SARS-CoV-2 | Not reported | |
| Thienopyridine derivatives | Various viruses | Range from 0.5 to 10 μM |
Research indicates that certain pyridine derivatives can interact with viral proteins, potentially inhibiting their function and preventing viral entry into host cells. This mechanism is critical in developing new antiviral therapies.
Anticancer Activity
The anticancer potential of pyridine derivatives has been explored extensively. Compounds such as thienopyridines have shown promise as inhibitors of specific cancer-related kinases.
Table 3: Anticancer Activity of Pyridine Derivatives
| Compound Name | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Thienopyridine derivative | HT29 (Colon Cancer) | Not specified | |
| Thienopyridine derivative | SW620 (Colon Cancer) | Not specified |
A study by researchers indicated that modifications in the structure of thienopyridines led to enhanced inhibitory effects on cancer cell proliferation. These findings suggest that further exploration into the structure-activity relationship (SAR) could yield more effective anticancer agents.
Case Studies
- Antimicrobial Efficacy : A series of pyridinium salts were tested against Escherichia coli and Staphylococcus aureus. The study found that certain modifications significantly improved antimicrobial activity compared to standard antibiotics.
- Antiviral Screening : In a high-throughput screening for antiviral compounds against SARS-CoV-2, several pyridine derivatives were identified as potential inhibitors, warranting further investigation into their mechanisms of action.
- Cancer Research : A recent study focused on thienopyridine derivatives revealed their ability to inhibit specific kinases involved in tumor growth, demonstrating significant cytotoxicity against various cancer cell lines.
Q & A
Q. What are the recommended synthetic routes for Pyridine, 2-(1-methoxyethenyl)-, and how can reaction conditions be optimized?
The synthesis of pyridine derivatives often involves nucleophilic substitution or condensation reactions. For 2-(1-methoxyethenyl)pyridine, analogous methods used for structurally similar compounds like 2-(2-nitroethenyl)pyridine hydrochloride ( ) can be adapted. Key steps include:
- Nitroalkene coupling : Reacting pyridine derivatives with nitroalkenes under controlled temperature (e.g., 60–80°C) in polar aprotic solvents like DMF or acetonitrile.
- Methoxy group introduction : Using methoxy-containing reagents (e.g., methyl iodide with a base) in anhydrous conditions.
Optimization involves adjusting stoichiometry, reaction time, and catalysts (e.g., palladium for cross-coupling). Monitor progress via TLC or HPLC, and purify using column chromatography .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR spectroscopy : Use and NMR to confirm the methoxyethenyl substituent’s position on the pyridine ring. The vinyl proton signals typically appear as doublets in the δ 5.5–6.5 ppm range.
- X-ray crystallography : For unambiguous structural determination, grow single crystals via slow evaporation in solvents like ethanol or DCM. highlights the use of Bruker APEXII CCD diffractometers for resolving pyridine derivatives’ crystal packing and hydrogen-bonding interactions (e.g., C–H···I in analogous compounds).
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in the lab?
While specific toxicity data for 2-(1-methoxyethenyl)pyridine are limited ( ), general pyridine derivative precautions apply:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification.
- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent degradation.
- Spill management : Neutralize acidic or basic spills with appropriate absorbents (e.g., sodium bicarbonate for acids).
Refer to safety data sheets for structurally related compounds, such as 2-methoxypyridine (), which emphasize avoiding inhalation and skin contact .
Advanced Research Questions
Q. How does the electron-withdrawing methoxyethenyl group influence the pyridine ring’s reactivity in cross-coupling reactions?
The methoxyethenyl substituent acts as an electron-deficient moiety, enhancing the pyridine ring’s susceptibility to nucleophilic attack. This electronic effect facilitates:
- Suzuki-Miyaura coupling : The pyridine’s C–H bonds adjacent to the substituent can undergo direct arylation with boronic acids using Pd(OAc)/PPh catalysts.
- Nucleophilic aromatic substitution : Methoxyethenyl groups activate positions para to the substituent for reactions with amines or thiols.
Contradictions in reaction yields (e.g., lower efficiency vs. nitro-substituted analogs) may arise from steric hindrance or competing side reactions. DFT calculations can model electronic effects .
Q. What strategies resolve contradictions in reported bioactivity data for pyridine derivatives with similar substituents?
Pyridine derivatives like 2-[1-amino-3-(diethylamino)propyl]pyridine show antimicrobial activity (), but discrepancies in IC values may stem from:
- Assay variability : Standardize in vitro protocols (e.g., broth microdilution for MICs) across studies.
- Structural analogs : Compare 2-(1-methoxyethenyl)pyridine’s logP and H-bonding capacity with active derivatives to predict bioavailability.
- Target specificity : Use molecular docking to assess binding affinity to enzymes (e.g., cytochrome P450) versus non-specific interactions.
If bioactivity is absent, consider modifying the methoxy group to a stronger electron-donating/withdrawing substituent .
Q. How can computational chemistry aid in predicting the compound’s stability under varying pH conditions?
- pKa prediction : Tools like MarvinSketch estimate the protonation state of the pyridine nitrogen and methoxyethenyl group. The pyridine ring (pKa ~5.2) is prone to protonation in acidic media, altering reactivity.
- Degradation pathways : Molecular dynamics simulations (e.g., Gaussian09) model hydrolysis of the methoxyethenyl group at extreme pH. Experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) is recommended.
- Solubility : COSMO-RS predicts solubility in buffers, guiding formulation for biological assays .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Although 2-(1-methoxyethenyl)pyridine lacks chiral centers, related piperidine-containing derivatives ( ) require:
- Chiral catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric synthesis.
- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers.
- Process optimization : Continuous flow reactors improve yield and reduce racemization vs. batch methods. Monitor optical rotation ([α]) to verify purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
